molecular formula C17H14FN3O3 B2829453 N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide CAS No. 1105250-89-2

N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

Cat. No.: B2829453
CAS No.: 1105250-89-2
M. Wt: 327.315
InChI Key: QDZAJGOZEGXBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a high-purity chemical compound intended for research and development applications. This acetamide derivative features a pyridopyrimidine scaffold, a structure recognized in medicinal chemistry for its potential as a core pharmacophore in various therapeutic areas . Compounds with this scaffold are frequently investigated for their ability to interact with kinase enzymes, which are crucial targets in oncology and other disease areas . The structural motif is also explored for its role in inhibiting other key biological targets, such as dihydrofolate reductase (DHFR) . Researchers utilize this compound in exploratory studies to elucidate biological pathways and for the discovery and development of new active molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures prior to use.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c1-11-5-6-12(8-13(11)18)19-15(22)10-24-16-9-17(23)21-7-3-2-4-14(21)20-16/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZAJGOZEGXBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.

    Introduction of the Fluorinated Phenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorinated phenyl derivative is introduced.

    Formation of the Acetamide Linkage: The final step involves coupling the intermediate with an acetamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions could target the carbonyl group in the pyrido[1,2-a]pyrimidinone moiety, potentially converting it to a hydroxyl group.

    Substitution: The fluorinated phenyl group may participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme activity or receptor binding.

    Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide would depend on its specific molecular targets. Typically, compounds of this nature may act by:

    Inhibiting Enzymes: Binding to the active site of an enzyme and preventing substrate access.

    Receptor Modulation: Interacting with receptors to either activate or inhibit their signaling pathways.

    Pathway Involvement: Modulating specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Differences

Target Compound
  • Core : Pyrido[1,2-a]pyrimidin-4-one.
  • Substituents : 2-oxyacetamide linked to 3-fluoro-4-methylphenyl.
  • Molecular Weight : ~381.34 g/mol (estimated).
Analog 1: 4-methoxy-N-(5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide (G755-0203)
  • Core : Pyrido[1,2-a]pyrimidin-4-one.
  • Substituents : Methyl sulfanyl-thiadiazole and 4-methoxybenzamide.
  • Molecular Weight : 425.49 g/mol .
Analog 2: 5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione
  • Core : Pyrido[1,2-a]pyrimidin-4-one.
  • Substituents : Methyl-phenyl-imidazolidinedione.
  • Molecular Weight : ~408.40 g/mol (estimated) .
  • Key Difference : Incorporates a rigid imidazolidinedione ring, likely altering conformational flexibility and solubility.
Analog 3: Chromenone-Pyrazolopyrimidine Derivatives (Example 83, )
  • Core : Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine.
  • Substituents : Fluorophenyl and isopropoxy groups.
  • Molecular Weight : ~650–700 g/mol (estimated).

Physicochemical Properties

Property Target Compound Analog 1 (G755-0203) Analog 2 Chromenone Derivative
LogP ~2.5 (moderate lipophilicity) ~3.1 (higher lipophilicity) ~2.8 ~4.0 (highly lipophilic)
Hydrogen Bond Acceptors 6 7 7 9
Solubility (mg/mL) Low (0.01–0.1) Very low (<0.01) Low (0.05–0.2) Insoluble

Q & A

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., NMP or DMF) at 120°C for 16–24 hours to improve yields .
  • Monitor reaction progress via TLC (silica gel, CH₂Cl₂/MeOH) and purify intermediates via column chromatography .

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation and purity analysis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluoro and methyl groups on the phenyl ring) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving crystal structures, particularly for validating pyrido-pyrimidinone conformations .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

  • Cross-Validation : Compare NMR-derived bond angles/distances with X-ray data using programs like Mercury or Olex2 .
  • Dynamic Effects : Account for solution-phase conformational flexibility (e.g., pyrimidinone ring puckering) that may differ from solid-state structures .
  • DFT Calculations : Use Gaussian or ORCA to model NMR chemical shifts and reconcile discrepancies between experimental and computed data .

Advanced: What in vitro and in vivo models are suitable for evaluating biological activity?

Methodological Answer:

  • In Vitro :
    • Kinase Inhibition Assays : Measure IC₅₀ values against target kinases (e.g., EGFR or VEGFR) using fluorescence polarization .
    • Cell Viability Assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
  • In Vivo :
    • Xenograft Models : Administer compound (10–50 mg/kg, oral/i.p.) to nude mice with tumor implants, monitoring tumor volume and biomarkers .
    • Pharmacokinetics : Plasma stability studies (LC-MS/MS) to determine half-life and bioavailability .

Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the pyrido-pyrimidinone core (e.g., substituting oxygen with sulfur) .
  • Substituent Analysis : Compare bioactivity of derivatives with halogen (F, Cl), methyl, or methoxy groups on the phenyl ring .
  • Data Table Example :
DerivativeSubstituent (R₁/R₂)IC₅₀ (EGFR)LogP
Parent3-F, 4-CH₃12 nM2.8
Analog 13-Cl, 4-OCH₃45 nM3.1
Analog 22-F, 5-CH₃28 nM2.5

Key Insight : Fluorine at the 3-position enhances kinase inhibition, while methoxy groups reduce potency due to steric effects .

Advanced: What computational strategies elucidate binding modes and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • ADMET Prediction : SwissADME or pkCSM to predict logP, CYP450 metabolism, and blood-brain barrier penetration .

Advanced: How can synthetic by-products or degradation products be identified and mitigated?

Methodological Answer:

  • LC-MS/MS : Detect impurities at trace levels (<0.1%) using MRM mode .
  • Stress Testing : Expose compound to heat (40–60°C), light, and pH extremes (1–13) to identify labile groups (e.g., acetamide hydrolysis) .
  • Stabilization : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

Advanced: What strategies address low yield in the final condensation step?

Methodological Answer:

  • Catalyst Screening : Test coupling agents like HATU or PyBOP for improved efficiency .
  • Solvent Optimization : Switch to DMF or THF with molecular sieves to scavenge water .
  • Temperature Control : Maintain 0–5°C during exothermic steps to prevent side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.